molecular formula C15H15NO2 B7771850 (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime

(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime

Cat. No.: B7771850
M. Wt: 241.28 g/mol
InChI Key: UAUVFOCINGKZOL-FOWTUZBSSA-N
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Description

(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to an ethanone oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime typically involves the following steps:

    Formation of the Ethanone Intermediate: The initial step involves the preparation of 1-[4-(benzyloxy)phenyl]ethanone. This can be achieved through Friedel-Crafts acylation, where benzoyl chloride reacts with 4-(benzyloxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oximation: The ethanone intermediate is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as lead tetraacetate or peracids.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its oxime group can be transformed into various functional groups, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with oxime groups.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime depends on its specific application. In biological systems, oximes are known to interact with enzymes and proteins, often acting as inhibitors. The molecular targets and pathways involved can vary, but typically involve the formation of stable complexes with the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[4-(benzyloxy)phenyl]ethanone
  • (1E)-1-[4-(benzyloxy)phenyl]ethanone hydrazone
  • (1E)-1-[4-(benzyloxy)phenyl]ethanone semicarbazone

Uniqueness

(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group and the oxime moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(NE)-N-[1-(4-phenylmethoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12(16-17)14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVFOCINGKZOL-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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